molecular formula C21H26N2O3S B11243396 1-(benzylsulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide

Cat. No.: B11243396
M. Wt: 386.5 g/mol
InChI Key: OZBQJLOIHODRBB-UHFFFAOYSA-N
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Description

1-(benzylsulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride under basic conditions.

    Attachment of the 4-Ethylphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using 4-ethylphenylboronic acid or a similar reagent.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(benzylsulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(benzylsulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide is unique due to the specific combination of functional groups and the piperidine ring structure. This uniqueness can confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-ethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-2-17-10-12-20(13-11-17)22-21(24)19-9-6-14-23(15-19)27(25,26)16-18-7-4-3-5-8-18/h3-5,7-8,10-13,19H,2,6,9,14-16H2,1H3,(H,22,24)

InChI Key

OZBQJLOIHODRBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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